molecular formula C7H7FO2S B15295952 4-Fluorophenyl Methyl Sulfone-d4

4-Fluorophenyl Methyl Sulfone-d4

Cat. No.: B15295952
M. Wt: 178.22 g/mol
InChI Key: DPJHZJGAGIWXTD-QFFDRWTDSA-N
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Description

4-Fluorophenyl Methyl Sulfone-d4 is a deuterated compound with the molecular formula C7H3D4FO2S. It is a derivative of 4-Fluorophenyl Methyl Sulfone, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl Methyl Sulfone-d4 typically involves the deuteration of 4-Fluorophenyl Methyl Sulfone. One common method is the reaction of 4-Fluorophenyl Methyl Sulfone with deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to achieve high yields and purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl Methyl Sulfone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorophenyl Methyl Sulfone-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways and interactions of sulfone-containing compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, including enzyme inhibition and protein binding. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s effectiveness in research applications .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl Methyl Sulfone: The non-deuterated version of the compound.

    4-Fluorophenyl Sulfone: Lacks the methyl group.

    Phenyl Methyl Sulfone: Lacks the fluorine atom.

Uniqueness

4-Fluorophenyl Methyl Sulfone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic processes. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying complex biochemical pathways.

Properties

Molecular Formula

C7H7FO2S

Molecular Weight

178.22 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

DPJHZJGAGIWXTD-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C)[2H]

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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